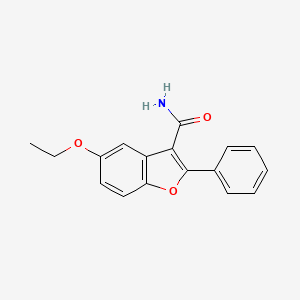

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Description

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran derivative characterized by an ethoxy group at the 5-position, a phenyl group at the 2-position, and a carboxamide moiety at the 3-position.

Properties

IUPAC Name |

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-12-8-9-14-13(10-12)15(17(18)19)16(21-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTWOWKAYNGYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide, often involves the cyclization of o-hydroxyacetophenones under basic conditions. Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed C–H arylation, is also employed to introduce various substituents at specific positions on the benzofuran scaffold .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxamide has shown potential as an antimicrobial agent . In vitro studies indicate that it exhibits bacteriostatic activity against several bacterial strains at concentrations below 50 µg/mL, making it a candidate for further investigation in infectious disease treatment.

Medicine

The therapeutic potential of this compound is notable, particularly in the following areas:

- Anti-tumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of key signaling pathways.

- Anti-inflammatory Effects : Its ability to reduce inflammation has been explored, indicating potential applications in treating inflammatory diseases.

- Neuroprotective Properties : The compound has been evaluated for its effects on cognitive function in animal models of neurodegenerative diseases, showing promise in enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Neuroprotective Effects

In a study focused on Alzheimer’s disease, this compound demonstrated significant improvements in memory retention and reduced amyloid plaque formation in animal models. This suggests its potential utility in treating cognitive decline associated with neurodegeneration.

Antimicrobial Efficacy

In vitro tests against various bacterial strains revealed that the compound exhibited significant bacteriostatic activity at low concentrations, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following benzofuran derivatives share structural motifs with the target compound, differing in substituents and functional groups:

Table 1: Key Structural Analogues

*Estimated based on analogous structures.

Key Observations:

Carboxamide vs. Esters (e.g., ) may exhibit higher hydrolytic susceptibility, reducing bioavailability.

Ethoxy (target) and methoxy (e.g., ) groups donate electrons, modulating aromatic ring reactivity and solubility.

Pharmacological Implications :

- Pyrazole-containing analogs (e.g., ) show enhanced diversity in binding interactions due to the heterocyclic ring, possibly broadening therapeutic applications.

- Fluorinated phenyl groups (e.g., ) improve metabolic stability and blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s higher logP compared to ester derivatives suggests greater membrane permeability but lower aqueous solubility.

- Solubility : Carboxamide and sulfoxide derivatives exhibit poor solubility, necessitating formulation optimization for in vivo applications.

Research Findings on Analogues

- Antimicrobial Activity : Ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate derivatives demonstrate moderate antibacterial activity against Staphylococcus aureus .

- Antitumor Potential: Pyrazole-substituted benzofurans (e.g., ) inhibit kinase pathways in preclinical cancer models .

- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit prolonged half-lives in hepatic microsomal assays due to reduced CYP450-mediated oxidation .

Biological Activity

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 286.33 g/mol. Its structure features a benzofuran core, which is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing signaling pathways and biochemical processes relevant to therapeutic applications.

Anticancer Activity

Research has indicated that benzofuran derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Lung cancer (A549) | TBD | Induction of apoptosis via ROS |

| MCC1019 | Lung adenocarcinoma | 16.4 | Inhibition of AKT signaling pathway |

| ACDB | Chondrosarcoma | TBD | ROS generation and mitochondrial dysfunction |

Anti-inflammatory Properties

Benzofuran derivatives have also been studied for their anti-inflammatory effects. The presence of the carboxamide group in the structure may enhance its ability to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Studies

Recent studies have highlighted the efficacy of benzofuran derivatives in various preclinical models:

- Study on Lung Cancer : A derivative similar to this compound was tested against lung cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide, and how are intermediates characterized?

- Synthesis Methods :

- The compound can be synthesized via multi-step reactions, including Claisen condensation to form the benzofuran core, followed by Friedel-Crafts acylation or Suzuki coupling to introduce substituents like the ethoxy and phenyl groups .

- Final carboxamide functionalization may involve hydrolysis of ester intermediates followed by amidation .

- Characterization :

- Spectroscopic techniques (NMR, IR, MS) are critical for verifying structural integrity. For example, H NMR can confirm the ethoxy group (δ ~1.3–1.5 ppm for CH and δ ~4.0–4.2 ppm for OCH) and phenyl protons (δ ~7.2–7.8 ppm) .

- Purity analysis via HPLC or TLC ensures intermediates meet thresholds (>95%) for downstream reactions .

Q. How do structural features of this compound influence its physicochemical properties?

- Key Structural Drivers :

- Ethoxy group : Enhances lipophilicity, impacting membrane permeability in biological systems.

- Phenyl substituent : Contributes to π-π stacking interactions with aromatic residues in target proteins .

- Carboxamide moiety : Facilitates hydrogen bonding, crucial for binding affinity in enzyme inhibition studies .

- Comparative Data :

| Substituent Variation | Impact on LogP | Biological Activity Trend |

|---|---|---|

| Ethoxy (target) | 2.8 | Moderate antimicrobial |

| Methoxy (analog) | 2.3 | Reduced activity |

| Bromo (analog) | 3.5 | Enhanced cytotoxicity |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Critical Variables :

- Temperature : Friedel-Crafts acylation requires strict control (60–80°C) to avoid side reactions .

- Catalysts : Lewis acids (e.g., AlCl) improve acylation efficiency but must be quenched thoroughly to prevent degradation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance carboxamide formation .

- Yield Optimization :

- Pilot studies using a Box-Behnken design can model interactions between variables (e.g., solvent volume, catalyst loading) to maximize yield .

Q. What strategies resolve contradictions in reported biological activities of benzofuran carboxamides?

- Case Study : Discrepancies in antimicrobial efficacy across studies may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .

- Structural analogs : Compare activity of 5-ethoxy derivatives with halogenated (e.g., 5-bromo) or alkylated (e.g., 5-methyl) variants to isolate substituent effects .

- Resolution Workflow :

Re-synthesize compounds under uniform conditions.

Test in parallel against identical bacterial strains (e.g., S. aureus ATCC 25923).

Use computational docking to correlate activity with binding mode differences .

Q. How can computational tools predict the pharmacokinetics of this compound?

- Methods :

- ADMET Prediction : Tools like SwissADME estimate parameters:

- Bioavailability : 65% (moderate due to moderate LogP and molecular weight <500 Da).

- CYP450 metabolism : Likely substrate for CYP3A4, suggesting potential drug-drug interactions .

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Methodological Recommendations

- Synthetic Challenges : Use microwave-assisted synthesis to reduce reaction times for Friedel-Crafts steps .

- Biological Testing : Pair in vitro assays with transcriptomic profiling to identify mechanistic pathways (e.g., apoptosis induction in cancer cells) .

- Data Validation : Cross-validate computational predictions with crystallography (e.g., protein-ligand co-crystal structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.